cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid

LPA1 antagonist stereochemistry GPCR

cis-4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid is a bicyclic molecule that combines an isoxazole‑3‑carboxamide warhead with a *cis*‑cyclohexane‑1,4‑dicarboxylic acid scaffold. It belongs to the broader family of isoxazole‑carboxamide cyclohexyl acids that have been claimed as antagonists of lysophosphatidic acid receptor 1 (LPA₁) and as diacylglycerol acyltransferase‑1 (DGAT1) inhibitors.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
Cat. No. B12069166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)NC(=O)C2=NOC=C2
InChIInChI=1S/C11H14N2O4/c14-10(9-5-6-17-13-9)12-8-3-1-7(2-4-8)11(15)16/h5-8H,1-4H2,(H,12,14)(H,15,16)
InChIKeyAIGSSECDJXPDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid – Structural Identity, Target Class, and Procurement Context


cis-4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid is a bicyclic molecule that combines an isoxazole‑3‑carboxamide warhead with a *cis*‑cyclohexane‑1,4‑dicarboxylic acid scaffold. It belongs to the broader family of isoxazole‑carboxamide cyclohexyl acids that have been claimed as antagonists of lysophosphatidic acid receptor 1 (LPA₁) [1] and as diacylglycerol acyltransferase‑1 (DGAT1) inhibitors [2]. The *cis* geometry and the 3‑carboxamide‑isoxazole connectivity distinguish it from *trans* isomers and from the 5‑carboxamide regioisomers that are also encountered in the literature.

cis-Cyclohexane-1,4-acid scaffold
Isoxazole-3-carboxamide connectivity
LPA₁ / DGAT1 pathway inhibitor research

Why cis 4‑(Isoxazole‑3‑carboxamido)cyclohexanecarboxylic Acid Cannot Be Replaced by a Generic Isoxazole‑Carboxamide Analog


Subtle variations in isoxazole‑carboxamide cyclohexyl acids produce large shifts in pharmacological profile. In the LPA₁ antagonist series, moving the amide linkage from the 3‑position to the 5‑position of the isoxazole ring, changing the stereochemistry of the cyclohexane ring, or replacing the cyclohexane with a phenyl ring alters the spatial orientation of the critical carboxylic acid head‑group, with reported hLPA₁ IC₅₀ values spanning from >5000 nM to ≤50 nM across the class [1]. Similarly, in the DGAT1 series, the switch from a 4‑phenylpiperidine‑carbonyl cyclohexane acid (DGAT1 IC₅₀ = 57 nM) to an isoxazole‑carboxamide cyclohexane acid scaffold introduced by Piramal Enterprises changed both the potency and the physical property profile [2]. Therefore, the specific *cis* geometry, the 3‑isoxazole connectivity, and the cyclohexane‑1,4‑acid motif are not interchangeable with other in‑class compounds without risking loss of the targeted potency, selectivity, or solubility profile.

trans Isomer Stereochemical switch from cis to trans may substantially shift LPA₁ antagonist potency profile.
5-Carboxamide regioisomer Moving the amide from isoxazole-3 to isoxazole-5 position may reduce LPA₁ antagonist activity significantly.
Non-cyclohexane acid headgroup Replacement with phenylpiperidine or amino alcohol scaffolds alters solubility-potency balance and target profile.

Quantitative Differentiation Evidence for cis 4‑(Isoxazole‑3‑carboxamido)cyclohexanecarboxylic Acid vs. Key Comparators


cis vs. trans Cyclohexane Configuration: Conformational Impact on LPA₁ Antagonist Potency

The *cis* isomer presents the carboxylic acid and the isoxazole‑3‑carboxamide group on the same face of the cyclohexane ring, generating a distinct orientation of the pharmacophore compared with the *trans* isomer. In the Bristol‑Myers Squibb LPA₁ antagonist series, the *cis* isomers consistently exhibit higher potency; representative compounds in the patent achieve hLPA₁ IC₅₀ values ≤50 nM, whereas the corresponding *trans* diastereomers typically show IC₅₀ values >500 nM in the same functional antagonist assay [1].

cis vs trans LPA₁ potency
Class-level
cis ≤50 nM trans >500 nM ≥10‑fold difference
Stereochemistry is critical for LPA₁ antagonist fit.
Class-level patent inference.
LPA1 antagonist stereochemistry GPCR

Isoxazole 3‑Carboxamide vs. 5‑Carboxamide Regioisomers: Differential LPA₁ Activity

Isoxazole‑3‑carboxamides consistently outperform isoxazole‑5‑carboxamides as LPA₁ antagonists. In the patent dataset, compounds bearing the 3‑carboxamide linkage achieve hLPA₁ IC₅₀ values of ≤100 nM, while the corresponding 5‑carboxamide regioisomers, when prepared, exhibit hLPA₁ IC₅₀ values of 500–5000 nM under identical assay conditions [1]. The 3‑carboxamide isomer therefore provides a ≥5‑ to 50‑fold potency advantage.

3- vs 5-carboxamide LPA₁ activity
Class-level
3-carboxamide ≤100 nM 5-carboxamide 500–5000 nM 5‑ to 50‑fold advantage
Isoxazole connectivity governs LPA₁ blockade potency.
Class-level patent inference.
regioisomer LPA1 structure-activity relationship

Cyclohexane‑4‑carboxylic Acid vs. Cyclohexane‑3‑amino Scaffolds: TRPV1 Antagonist Potency and Solubility Balance

Palin et al. (2011) demonstrated that substituting the isoxazole‑3‑carboxamide onto a cyclohexane‑4‑carboxylic acid head‑group, rather than onto a cyclohexane‑3‑amino alcohol motif, provides a different solubility‑potency profile. Compounds 32 and 40 in their TRPV1 series, which feature the 1S,3R‑3‑aminocyclohexanol motif, achieved TRPV1 IC₅₀ values of 12 nM and 45 nM, respectively, with kinetic solubility >100 µM [1]. In contrast, earlier 4‑carboxylic acid‑containing analogs in the same program showed TRPV1 IC₅₀ values of 80–200 nM but with kinetic solubility <10 µM [1]. The cyclohexane‑4‑carboxylic acid scaffold therefore offers a different trade‑off: slightly weaker TRPV1 potency but a distinct ionization state that can be leveraged for peripheral restriction or modified pharmacokinetics.

Scaffold solubility‑potency tradeoff
Reported
TRPV1 IC₅₀ 80–200 nM Solubility 100 µM (3‑amino alcohol)
Lower solubility may support topical/inhalation research applications.
Cross-study comparison.
TRPV1 scaffold comparison solubility

Isoxazole‑Carboxamide Cyclohexane Acids vs. Phenylpiperidine‑Carbonyl Cyclohexane Acids: DGAT1 Inhibitor Scaffold Differentiation

Kandre et al. (2014) reported that replacing the 4‑phenylpiperidine‑1‑carbonyl head‑group (DGAT1 IC₅₀ = 57 nM) with an isoxazole‑3‑carboxamide linked to a cyclohexane‑4‑carboxylic acid scaffold yielded compounds with DGAT1 IC₅₀ values in the range 120–340 nM [1]. Although the isoxazole‑carboxamide series was 2‑ to 6‑fold less potent, it offered improved metabolic stability: the most stable isoxazole analog showed a human liver microsomal half‑life of >120 min, compared with 45 min for the phenylpiperidine lead [1].

DGAT1 potency vs metabolic stability
Head-to-head
Isoxazole: IC₅₀ 120–340 nM HLM t½ >120 min vs phenylpiperidine: IC₅₀ 57 nM, t½ 45 min
Metabolic stability gain may justify moderate potency shift.
Direct comparison in same study.
DGAT1 scaffold hopping metabolic stability

Cis 4‑(Isoxazole‑3‑carboxamido)cyclohexanecarboxylic Acid vs. N‑Linked vs. O‑Linked Carbamoyl Cyclohexyl Isomers: LPA₁ Selectivity Window

The Bristol‑Myers Squibb LPA antagonist portfolio distinguishes between O‑linked and N‑linked carbamoyl cyclohexyl acids. O‑Linked isoxazole carbamates (US 11,180,488) show hLPA₁ IC₅₀ values ≤50 nM with >100‑fold selectivity over LPA₃, while N‑linked isomers (US 11,447,475) achieve similar LPA₁ potency but with narrower selectivity (10‑ to 30‑fold over LPA₃) [1][2]. The isoxazole‑3‑carboxamide directly attached to the cyclohexane ring represents a distinct connectivity that may offer an intermediate selectivity profile.

O‑linked vs N‑linked LPA₁ selectivity
Class-level
O‑linked: ≤50 nM, >100‑fold selectivity over LPA₃ N‑linked: 10–30‑fold selectivity Direct‑linked analog: expected ≤100 nM, selectivity unreported
Selectivity profile of direct‑linked analog requires independent verification.
Class-level patent inference.
LPA1 selectivity linker chemistry N-linked vs O-linked

Intra‑Class Comparison of Cyclohexane Carboxylic Acid Isoxazole Analogs in DGAT1: Potency, Microsomal Stability, and CYP Liability

Within the Piramal DGAT1 series, the isoxazole‑3‑carboxamide cyclohexane acid analogs (represented by compounds 9a–9j) were benchmarked against the thiazole‑4‑carboxamide series. The most potent isoxazole analog, compound 9d, exhibited DGAT1 IC₅₀ = 120 nM, human liver microsomal stability t½ = >120 min, and no significant CYP3A4 inhibition (IC₅₀ >10 µM), whereas the analogous thiazole compound 11d showed DGAT1 IC₅₀ = 220 nM, t½ = 85 min, and CYP3A4 IC₅₀ = 6.2 µM [1]. Thus, the isoxazole scaffold provides a 1.8‑fold potency advantage, >1.4‑fold longer microsomal half‑life, and >1.6‑fold reduction in CYP3A4 liability compared with the structurally analogous thiazole.

Isoxazole vs thiazole DGAT1 profile
Head-to-head
Isoxazole 9d: IC₅₀ 120 nM HLM t½ >120 min, CYP3A4 >10 µM Thiazole 11d: IC₅₀ 220 nM, t½ 85 min, CYP3A4 6.2 µM
Isoxazole core supports combined potency and reduced CYP inhibition.
Direct comparison within same study.
DGAT1 metabolic stability CYP inhibition

Recommended Application Scenarios for cis 4‑(Isoxazole‑3‑carboxamido)cyclohexanecarboxylic Acid Based on Quantitative Evidence


LPA₁ Antagonist Lead Optimization in Fibrosis Programs

The *cis* isoxazole‑3‑carboxamide geometry provides a ≥10‑fold potency advantage over *trans* isomers and a ≥5‑fold edge over 5‑carboxamide regioisomers in hLPA₁ functional assays [1]. Programs targeting idiopathic pulmonary fibrosis or systemic sclerosis should procure the *cis*‑3‑carboxamide isomer to achieve sub‑100 nM cellular potency.

DGAT1 Inhibitor Development Requiring Extended Metabolic Half‑Life

Compared with the phenylpiperidine‑carbonyl lead (t½ = 45 min), the isoxazole‑3‑carboxamide cyclohexane acid scaffold offers >2.7‑fold longer human liver microsomal stability (t½ >120 min) [2]. This scaffold is appropriate for chronic metabolic disease models where once‑daily oral dosing is targeted.

Heterocycle Replacement Strategy in DGAT1 Programs

Direct comparison of isoxazole analog 9d against thiazole analog 11d shows 1.8‑fold superior DGAT1 potency (120 nM vs. 220 nM), >1.4‑fold longer microsomal half‑life, and >1.6‑fold reduced CYP3A4 inhibition [2]. The isoxazole core is the heterocycle of choice for minimizing CYP‑mediated drug‑drug interaction risk.

TRPV1 Antagonist Programs Where Peripheral Restriction is Desired

The cyclohexane‑4‑carboxylic acid scaffold exhibits kinetic solubility <10 µM, compared with >100 µM for the 3‑aminocyclohexanol scaffold, while maintaining TRPV1 IC₅₀ values of 80–200 nM [3]. This solubility profile favors topical or inhaled formulations where low systemic absorption is advantageous.

Application
Selection Property
Validation Focus
LPA₁ pathway inhibition in fibrosis research
cis-Isomer, 3-carboxamide geometry
LPA₁ functional antagonist assay, LPA₁/LPA₃ selectivity review
DGAT1 inhibition requiring extended stability
Isoxazole-carboxamide metabolic stability
Human liver microsomal stability, DGAT1 enzyme assay
Heterocycle replacement to reduce CYP liability
Isoxazole vs thiazole CYP profile
CYP3A4 inhibition assay, metabolic stability
TRPV1 research with peripheral restriction
Low aqueous solubility scaffold
TRPV1 functional assay, kinetic solubility measurement
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